4-Ethynylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylbenzene-1-carboximidamide is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, along with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzene-1-carboximidamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) are typical examples.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Ethynylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanocomposites.
Mechanism of Action
The mechanism of action of 4-Ethynylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboximidamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine-1-carboximidamide: Known for its interaction with the TTD groove of the UHRF1 protein.
Piperine-carboximidamide hybrids: Evaluated for their antiproliferative activity against cancer cells.
Uniqueness
4-Ethynylbenzene-1-carboximidamide is unique due to the presence of both an ethynyl group and a carboximidamide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8N2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-ethynylbenzenecarboximidamide |
InChI |
InChI=1S/C9H8N2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H3,10,11) |
InChI Key |
SUHXGAYPCCSKLN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.